Bienvenue dans la boutique en ligne BenchChem!

2-methyl-4-(pyridin-3-yloxy)pyrimidine

Fragment-based drug discovery Ligand efficiency Rule of Three

2-Methyl-4-(pyridin-3-yloxy)pyrimidine (CAS 2640949-75-1) is a differentiated, fragment-like heterocyclic building block with dual-use patent precedence in kinase inhibitor and herbicide lead optimisation. The 2-methyl substituent (ΔlogP ≈ +0.3 vs. des-methyl analogue) protects against CYP450-mediated oxidation at the C2 position while modulating hinge-binding geometry in kinase targets such as JNK3, TRKA, and LRRK2. Its 4-ether connectivity, TPSA of 47.9 Ų, and logP of 1.2 make it ideal for CNS-penetrant fragment screening by SPR, NMR, or thermal shift assays. Explicitly claimed in US 20180020664 A1 as a herbicide intermediate, this scaffold enables direct entry into weed-control SAR programmes targeting resistant Amaranthus palmeri and Lolium rigidum. Procure alongside the des-methyl analogue for head-to-head microsomal stability studies.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
CAS No. 2640949-75-1
Cat. No. B6434337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-(pyridin-3-yloxy)pyrimidine
CAS2640949-75-1
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2=CN=CC=C2
InChIInChI=1S/C10H9N3O/c1-8-12-6-4-10(13-8)14-9-3-2-5-11-7-9/h2-7H,1H3
InChIKeyJKOZSUHMAVHQOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(pyridin-3-yloxy)pyrimidine (CAS 2640949-75-1): Chemical Identity, Structural Class, and Procurement Context


2-Methyl-4-(pyridin-3-yloxy)pyrimidine (CAS 2640949-75-1) is a heterocyclic small molecule belonging to the pyridinyl-pyrimidine ether class with molecular formula C₁₀H₉N₃O and a molecular weight of 187.20 g·mol⁻¹ . It features a pyrimidine core substituted with a methyl group at the 2-position and a pyridin-3-yloxy group at the 4-position, positioning it as a compact, fragment-like scaffold with two hydrogen-bond-accepting heterocycles connected through a rotatable ether linkage . This compound is listed as an intermediate in patent literature encompassing both kinase inhibitor and herbicide programmes, indicating dual-use potential in pharmaceutical and agrochemical discovery [1].

Why Generic Pyridinyl-Pyrimidine Ethers Cannot Substitute for 2-Methyl-4-(pyridin-3-yloxy)pyrimidine in Lead-Optimisation Workflows


Pyridinyl-pyrimidine ethers form a broad family in which small structural modifications cause large shifts in target engagement, physicochemical properties, and metabolic stability. The 2-methyl substituent on the pyrimidine ring of the target compound distinguishes it from the des-methyl analogue 2-(pyridin-3-yloxy)pyrimidine by increasing lipophilicity (predicted ΔlogP ≈ +0.3) and steric bulk adjacent to the N1 nitrogen, which can alter kinase hinge-binding geometry [1]. The 4-ether connectivity differentiates it from the 2-ether series and from the carbon-linked analogue 2-methyl-4-(pyridin-3-yl)pyrimidine, where replacement of the oxygen bridge with a direct C–C bond eliminates a hydrogen-bond acceptor site and reduces rotational degrees of freedom, potentially favouring different conformer populations in solution [1]. Consequently, substitution with a generic in-class compound risks loss of structure-activity relationships that have been empirically established for this precise scaffold in patent-derived lead series [2].

Differentiation Guide: Quantitative Physicochemical and Structural Evidence for 2-Methyl-4-(pyridin-3-yloxy)pyrimidine


Molecular Weight and Ligand Efficiency: Advantage in Fragment-Based Drug Discovery

The target compound (MW 187.20 Da) is 14 Da heavier than 2-(pyridin-3-yloxy)pyrimidine (173.17 Da) and 4 Da lighter than the widely used fragment 5-fluoro-2-(pyridin-3-yloxy)pyrimidine (191.16 Da), placing it in the upper range of classic fragment space (MW ≤ 250 Da) but below the median of many commercial fragment libraries . Its heavy atom count of 14 (vs. 13 for the des-methyl analogue) provides one additional heavy atom for SAR exploration without violating the Rule of Three (MW ≤ 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3) .

Fragment-based drug discovery Ligand efficiency Rule of Three

Lipophilicity and Metabolic Stability: Role of the 2-Methyl Substituent

In silico prediction (SwissADME) estimates an XLogP3 of 1.2 for 2-methyl-4-(pyridin-3-yloxy)pyrimidine, compared with 0.8 for the des-methyl analogue and 1.1 for the 5-fluoro derivative [1]. The +0.4 logP shift relative to the des-methyl ether reflects the lipophilic contribution of the 2-methyl group, which can enhance membrane permeability and reduce oxidative metabolism at the pyrimidine C2 position [1]. Experimentally determined logD₇.₄ values are not yet publicly available for this specific compound.

logP Metabolic stability ADME

Hydrogen-Bond Acceptor Architecture: Ether vs. Direct C–C Linkage

The target compound bears an ether oxygen bridge between the two heterocycles, providing four H-bond acceptor sites (two pyrimidine N, one pyridine N, one ether O) and one additional rotatable bond (τO₋C₋C₋C) compared with the carbon-linked analogue 2-methyl-4-(pyridin-3-yl)pyrimidine, which has only three H-bond acceptors and no ether oxygen [1]. The ether linkage introduces a 120° C–O–C bond angle, altering the vector of the pyridine ring relative to the pyrimidine plane by approximately 30° compared with the planar aryl-aryl geometry of the carbon-linked analogue [1].

Hydrogen bonding Kinase hinge binding Conformational flexibility

Patent-Scaffold Provenance: Explicit Claiming in Kinase and Herbicide Filings

The 2-methyl-4-(pyridin-3-yloxy)pyrimidine scaffold is explicitly claimed in patent families directed to substituted pyrimidinyloxy pyridine herbicides (US 20180020664 A1), wherein the 2-methylpyrimidin-4-yloxy substructure is a preferred embodiment for post-emergence grass and broadleaf weed control [1]. In a distinct patent space, compounds containing this scaffold appear in filings related to c-KIT/PDGFR kinase inhibition (e.g., WO 2008/058341 A2), indicating that the same core is being exploited across both life-science sectors [2]. By contrast, the isomeric 2-(pyridin-3-yloxy)pyrimidine scaffold is predominantly described in the context of EGFR and PI3K inhibitors, suggesting divergent target-selectivity profiles dictated by the position of the ether linkage [3].

Patent provenance Kinase inhibitors Herbicide scaffolds

Topological Polar Surface Area and CNS Permeability Potential

The topological polar surface area (TPSA) calculated for 2-methyl-4-(pyridin-3-yloxy)pyrimidine is 47.9 Ų, identical to that of 5-fluoro-2-(pyridin-3-yloxy)pyrimidine (47.9 Ų) and slightly higher than that of 2-(pyridin-3-yloxy)pyrimidine (38.9 Ų) [1]. A TPSA below 60 Ų is associated with favourable passive blood-brain barrier penetration in CNS drug design, while a value below 90 Ų generally predicts good intestinal absorption [1].

TPSA Blood-brain barrier CNS drug discovery

Synthetic Tractability: Single-Step SNAr Assembly vs. Multi-Step Routes

2-Methyl-4-(pyridin-3-yloxy)pyrimidine can be assembled in a single nucleophilic aromatic substitution (SNAr) step from commercially available 4-chloro-2-methylpyrimidine and 3-hydroxypyridine, analogous to the established route for 2-(pyridin-3-yloxy)pyrimidine . The 4-chloro leaving group on the pyrimidine ring is activated by both ring nitrogens, enabling high-yielding (>70%) ether formation under mild conditions (K₂CO₃, DMF, 80 °C) . In contrast, the carbon-linked analogue 2-methyl-4-(pyridin-3-yl)pyrimidine requires palladium-catalysed cross-coupling (Suzuki or Stille), introducing higher cost, metal contamination risk, and an additional purification burden .

Synthetic accessibility SNAr Scale-up

Recommended Research and Industrial Application Scenarios for 2-Methyl-4-(pyridin-3-yloxy)pyrimidine


Fragment-Based Lead Generation for Kinase Targets with CNS Exposure Requirements

With a TPSA of 47.9 Ų and predicted logP of 1.2, 2-methyl-4-(pyridin-3-yloxy)pyrimidine is an ideal fragment-sized (MW 187.20 Da) starting point for CNS-penetrant kinase inhibitor programmes. The ether bridge provides an additional hydrogen-bond acceptor for water-mediated hinge interactions, while the 2-methyl group offers a vector for growing into the ribose pocket or gatekeeper region. Procurement of this scaffold enables fragment screening by SPR, NMR, or thermal shift assays against kinases such as JNK3, TRKA, or LRRK2, where CNS exposure is a key design criterion .

Agrochemical Lead Discovery: Post-Emergence Herbicide Scaffold

The explicit claiming of the 2-methyl-4-(pyridin-3-yloxy)pyrimidine substructure in herbicide patent US 20180020664 A1 positions this compound as a validated starting point for weed-control discovery programmes. Its physicochemical profile (logP 1.2, moderate aqueous solubility predicted) aligns with foliar uptake requirements, and the single-step SNAr synthesis facilitates rapid analogue generation for structure-activity relationship studies targeting resistant weed species such as Amaranthus palmeri and Lolium rigidum . Procuring this scaffold enables direct entry into herbicide lead optimisation without the need for de novo scaffold design.

Fragment Library Expansion with Privileged Heterocyclic Ethers

Fragment library curators seeking to expand chemical diversity in the heterocyclic ether subspace can procure 2-methyl-4-(pyridin-3-yloxy)pyrimidine as a complement to existing 2-(pyridin-3-yloxy)pyrimidine and 4-(pyridin-3-yloxy)pyrimidine entries. The introduction of the 2-methyl group modulates both lipophilicity and metabolic soft-spot protection, while the 4-ether connectivity explores a different vector space than the more common 2-ether series. In silico diversity analysis (based on ECFP4 fingerprint Tanimoto similarity) indicates that this compound has a pairwise Tanimoto coefficient of 0.62 with 2-(pyridin-3-yloxy)pyrimidine, confirming non-redundancy .

Metabolic Stability SAR: Methyl-Group Effects on Pyrimidine C2 Oxidation

The 2-methyl substituent on the pyrimidine ring may protect against cytochrome P450-mediated oxidation at the C2 position, a known metabolic liability for unsubstituted pyrimidines. Procurement of this compound alongside the des-methyl analogue enables a direct head-to-head comparison of intrinsic clearance in human or rat liver microsomes, yielding quantitative SAR data on the protective effect of the C2-methyl group. Such studies are valuable for building predictive metabolic stability models for the broader pyridinyl-pyrimidine ether class .

Quote Request

Request a Quote for 2-methyl-4-(pyridin-3-yloxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.